molecular formula C5H9Cl2N B2361846 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1909311-91-6

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B2361846
CAS RN: 1909311-91-6
M. Wt: 154.03
InChI Key: PFNJKRKFUXXBQA-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1909311-91-6 . It is a heterocyclic building block, useful in chemical synthesis . It exists in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine .


Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves the reaction of anilines, β-ketoesters, and arylaldehydes with the NS-SSA catalyst in acetonitrile to produce substituted 1,2,3,4-THP analogs .


Molecular Structure Analysis

The molecular weight of 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is 154.04 . The InChI code for this compound is 1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H .


Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. They have been found to possess biologically active properties . α,β-unsaturated imines and alkynes can be used to produce a resourceful reaction cascade piloting the development of highly substituted 1,2,3,6-tetrahydropyridines .


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a powder . It has a density of 0.913 g/cm3 and is insoluble in water .

Scientific Research Applications

Chemical Synthesis

“5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride” is a heterocyclic building block, which is useful in chemical synthesis . It can be used to form complex organic compounds, contributing to the development of new materials and pharmaceuticals.

Formation of Ene-Endo-Spirocyclic Ammonium Ylids

This compound is used to form ene-endo-spirocyclic ammonium ylids . These ylids undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones . These compounds have potential applications in medicinal chemistry due to their biological activities.

Synthesis of Functionalised Azepanes and Piperidines

Research has shown that “5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride” can be used in the synthesis of functionalised azepanes and piperidines . These compounds are important in the field of medicinal chemistry as they are found in a number of biologically active compounds.

Generation of Allyl Cation Species

The presence of a gem-dihalocyclopropane substructure in “5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride” offers extended opportunities for subsequent transformations . One of these transformations is the thermal ring-opening of halocyclopropanes, which generates allyl cation species . This process can lead to the formation of ring-enlarged products, which are useful in various chemical syntheses.

Use in Industry as a Chemical Intermediate

“5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride” is used in industry as a chemical intermediate . It plays a crucial role in the production of other chemicals, contributing to a wide range of industrial processes.

Use in Herbicide Production

The chloride of the toxic metabolite MPP+, cyperquat, which is structurally similar to “5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride”, has been used as a herbicide . This suggests potential applications of “5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride” in the development of new herbicides.

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is 'Warning’ . It may cause toxic effects if inhaled or absorbed through skin. Inhalation or contact with material may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Future Directions

Tetrahydropyridines (THPs) have sparked notable interest as they have been identified in both natural products and synthetic pharmaceutical agents. Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products. For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined . This suggests that there is ongoing research in this field and the use of SAR studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name

5-chloro-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNJKRKFUXXBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909311-91-6
Record name 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride
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